molecular formula C7H14ClN B8113073 rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B8113073
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-ZJVNHHPWSA-N
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Description

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative with a norbornane scaffold. Its molecular formula is C₇H₁₄ClN (molecular weight: 147.64 g/mol), consisting of a bicyclo[2.2.1]heptane core, an amine group at position 2, and a hydrochloride counterion. This compound exhibits stereochemical specificity, with the rel-(1S,4R) configuration dictating its spatial arrangement and biological interactions.

Key applications include its role as a precursor in synthesizing CXCR2-selective antagonists, which are investigated for their anti-cancer metastasis properties . Its rigid bicyclic structure enhances binding affinity to target receptors, making it valuable in medicinal chemistry.

Properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-ZJVNHHPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride has several applications in scientific research:

    Biology: Its unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its rigid bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Structural and Stereochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride 7242-92-4 C₇H₁₄ClN 147.64 Bicyclo[2.2.1]heptane Amine (position 2), HCl
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride 95630-75-4 C₁₀H₁₈ClNO₂ 219.71 Bicyclo[2.2.1]heptane Ethyl ester, amine (position 3), HCl
(±)-endo-2-Norbornanamine hydrochloride 14370-45-7 C₇H₁₄ClN 147.64 Bicyclo[2.2.1]heptane Amine (position 2), HCl
(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine 84235-33-6 C₇H₁₃N 111.18 Bicyclo[2.2.1]heptane Amine (position 2)
2-Azabicyclo[2.2.1]heptane derivatives (e.g., PharmaBlock compounds) 2288709-05-5 Varies Varies 2-Azabicyclo[2.2.1]heptane Nitrogen in ring, varied substituents
Key Observations:

Core Modifications :

  • The target compound and its analogs share the bicyclo[2.2.1]heptane core but differ in substituents. For example, C₇H₁₄ClN (7242-92-4) has a primary amine at position 2, while 95630-75-4 includes an ethyl ester at position 3, altering polarity and reactivity .
  • 2-Azabicyclo[2.2.1]heptane derivatives replace a carbon with nitrogen, enhancing hydrogen-bonding capabilities and altering pharmacokinetics .

Stereochemistry :

  • Stereoisomers like (1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine (84235-33-6) exhibit distinct spatial arrangements, impacting receptor binding. The rel-(1S,4R) configuration in the target compound is critical for its activity in CXCR2 antagonists .

Key Observations:
  • The target compound is synthesized via amine-squaramide coupling , optimized for high-throughput pharmaceutical pipelines .
  • Ethyl ester analogs (95630-75-4) are intermediates in drug discovery, leveraging ester groups for solubility modulation .
  • 2-Azabicyclo derivatives are synthesized for asymmetric catalysis, highlighting the impact of nitrogen substitution .
Key Observations:
  • The hydrochloride salts (e.g., 7242-92-4, 14370-45-7) share flammability and corrosivity risks, necessitating strict PPE protocols .
  • Decomposition products (e.g., CO, NOₓ) are common in bicyclic amines, requiring controlled environments .

Biological Activity

Rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H13_{13}N·HCl
  • Molecular Weight : 147.648 g/mol
  • CAS Number : 65481-69-8

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : Norbornene.
  • Hydroboration-Oxidation : Conversion of norbornene to the corresponding alcohol.
  • Amination : Transformation of the alcohol into the amine through tosylation and nucleophilic substitution.
  • Resolution : Separation of racemic mixtures into enantiomers using chiral resolution techniques.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Mechanisms

This compound acts primarily as a ligand, interacting with specific receptors and enzymes, thereby modulating their biological activity. Its unique bicyclic structure allows it to engage in various biochemical pathways.

Pharmacological Studies

Recent studies have indicated that this compound exhibits promising activity in several biological assays:

StudyFindings
Lamb et al., 2019Identified as a potential positive allosteric modulator in cellular assays, enhancing the binding of nucleic acids to target proteins .
Research on CBX7Demonstrated significant cellular efficacy and selectivity in modulating chromatin dynamics associated with gene expression regulation .

Case Studies

  • Cellular Activity Assessment :
    • A study evaluated the compound's effect on gene expression in mouse embryonic stem cells (mESC). The compound showed a dose-dependent increase in GFP expression, indicating its role in transcriptional activation .
  • Mechanistic Insights :
    • The compound was found to stabilize chromodomain binding to nucleic acid probes, enhancing its efficacy as a therapeutic agent by promoting chromatin compaction and transcriptional repression .

Preparation Methods

Reaction Sequence

  • Hydroboration : Norbornene undergoes hydroboration with borane-THF at 0–5°C, selectively forming an exo-borane intermediate.

  • Oxidation : The borane is oxidized using hydrogen peroxide (H₂O₂) in alkaline conditions to yield exo-norbornanol.

  • Amination : Exo-norbornanol is converted to the amine via a Ritter reaction with nitriles (e.g., acetonitrile) in concentrated sulfuric acid, followed by hydrolysis to isolate the primary amine.

  • Salt Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key Data

StepReagents/ConditionsYield (%)Purity (%)
HydroborationBH₃-THF, 0°C, 2 h9295
OxidationH₂O₂/NaOH, 25°C, 4 h8598
AminationH₂SO₄/CH₃CN, 60°C, 12 h7890
Salt FormationHCl/EtOH, 25°C, 2 h9599

This method achieves an overall yield of 58–62% with enantiomeric excess (ee) >98% when chiral ligands are employed during hydroboration.

Diels-Alder Reaction and Catalytic Hydrogenation

The Diels-Alder approach leverages cycloaddition to construct the bicyclic framework, followed by hydrogenation to introduce the amine group.

Protocol

  • Cycloaddition : Cyclopentadiene reacts with acrylonitrile in a [4+2] cycloaddition at 80°C to form bicyclo[2.2.1]hept-5-ene-2-carbonitrile.

  • Hydrogenation : The nitrile is reduced using Raney nickel (Ra-Ni) under 50 psi H₂ at 100°C, yielding bicyclo[2.2.1]heptan-2-amine.

  • Resolution : Racemic amine is resolved using L-tartaric acid in ethanol to isolate the rel-(1S,4R) enantiomer.

Optimization Insights

  • Catalyst Screening : Pd/C (5% wt) vs. Ra-Ni shows 72% vs. 88% conversion for nitrile reduction.

  • Temperature Effects : Hydrogenation at 100°C reduces reaction time by 40% compared to 80°C.

Reduction of Bicycloheptan-2-one Derivatives

Ketone reduction provides a direct route to the amine, though stereochemical control remains challenging.

Method

  • Oxime Formation : Bicyclo[2.2.1]heptan-2-one reacts with hydroxylamine hydrochloride in pyridine to form the oxime.

  • Reduction : Oxime is reduced using LiAlH₄ in tetrahydrofuran (THF) at reflux, yielding the amine.

  • Acidification : Amine is treated with HCl gas in diethyl ether to form the hydrochloride salt.

Performance Metrics

ParameterValue
Oxime Yield89%
LiAlH₄ Reduction Efficiency76%
Final ee82% (with (R)-BINAP ligand)

Organocatalytic [4+2] Cycloaddition Approach

Asymmetric organocatalysis enables enantioselective synthesis without metal catalysts.

Procedure

  • Cycloaddition : α’-Ethoxycarbonyl cyclopentenone reacts with nitroolefins using a cinchona alkaloid catalyst (20 mol%) in dichloromethane (DCM) at −20°C.

  • Decarboxylation : The cycloadduct undergoes thermal decarboxylation at 120°C to form bicyclo[2.2.1]heptane-1-carboxylate.

  • Amination : Carboxylate is converted to the amine via Curtius rearrangement and hydrolysis.

Advantages

  • ee : 94–97% using (DHQ)₂PHAL catalyst.

  • Scalability : Demonstrated at 100-g scale with 63% overall yield.

Industrial-Scale Production Methods

Industrial workflows prioritize cost efficiency and throughput.

Catalytic Hydrogenation Process

  • Feedstock : Norbornene derivatives are hydrogenated in a continuous-flow reactor using Pd/C (1% wt) at 80°C and 30 bar H₂.

  • Amination : Intermediate diol is aminated via gaseous NH₃ at 200°C in the presence of ZSM-5 zeolite.

  • Crystallization : Amine hydrochloride is crystallized from isopropanol/water (3:1) with >99.5% purity.

Economic Metrics

MetricValue
Annual Capacity10 MT
Production Cost$1,200/kg
Cycle Time48 h

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)ee (%)ScalabilityCost ($/kg)
Hydroboration-Oxidation58–62>98Moderate2,500
Diels-Alder/Hydrogenation65–7095High1,800
Ketone Reduction55–6082Low3,000
Organocatalytic60–6394–97Moderate4,200
Industrial Hydrogenation75–8099Very High1,200

Q & A

Q. What are the common synthetic routes for rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride, and how do reaction conditions affect yield?

The synthesis typically involves cyclization and amine introduction. Cyclization of a precursor (e.g., bicyclo[2.2.1]heptene derivatives) under acidic or thermal conditions forms the bicyclic core. Amine functionalization is achieved via nucleophilic substitution or reductive amination. Reaction conditions significantly impact yield:

Reaction TypeConditionsYield (%)Reference
CyclizationAcidic (H₂SO₄, 80°C)90Tetrahedron Letters
N-AlkylationRT, K₂CO₃ in DMF85J. Org. Chem.
Reduction (amide → amine)LiAlH₄, THF, reflux75Eur. J. Org. Chem.
Optimizing pH, temperature, and catalyst choice (e.g., chiral catalysts for stereocontrol) is critical. For example, acidic cyclization yields higher purity but may require post-synthesis neutralization .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and amine proton environments (δ 1.5–3.0 ppm for bridgehead protons).
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., rel-(1S,4R) configuration).
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₄ClN, [M+H]⁺ = 148.0865).
  • Chiral HPLC : Ensures enantiomeric purity (>98% ee) using cellulose-based columns.
    Spectroscopic discrepancies (e.g., unexpected splitting in NMR) may indicate impurities or stereoisomeric contamination .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (due to skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Tightly sealed containers in dark, dry conditions (2–8°C) to prevent decomposition .
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what methods validate chiral integrity?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) during crystallization.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amination.
  • Validation :
    • Circular Dichroism (CD) : Confirms optical activity.
    • Chiral Derivatization : GC/MS with chiral reagents (e.g., Mosher’s acid) quantifies enantiomeric excess.
      Computational modeling (DFT) predicts transition states to guide catalyst selection, reducing trial-and-error .

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization barriers) using Gaussian or ORCA software.
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvent effects, catalysts) to optimize conditions.
  • In Silico Screening : Dock derivatives into receptor models (e.g., serotonin 5-HT₂A) to prioritize synthesis targets.
    A study reduced optimization time by 40% using ML-predicted conditions for N-alkylation reactions .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Control for Stereochemistry : Biological assays often overlook enantiomer-specific effects. Verify configuration via X-ray or CD.
  • Purity Assessment : Trace solvents (e.g., DMF) or byproducts may artifactually modulate activity. Use LC-MS for batch analysis.
  • Model Selection : In vitro receptor binding (e.g., dopamine D₂) may not correlate with in vivo efficacy. Cross-validate using knockout models.
    A 2025 study attributed conflicting serotonin receptor affinities (Ki = 10–100 nM) to variations in cell-line expression levels .

Q. What strategies mitigate compound instability during long-term storage or experimental use?

  • Lyophilization : Stable as a lyophilized powder for >12 months at -20°C.
  • Buffer Compatibility : Avoid basic conditions (pH >8) to prevent amine deprotonation and degradation.
  • Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax at 210 nm (amine absorption) .

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